molecular formula C10H9IO3 B1630119 6-Iodochromane-2-carboxylic acid CAS No. 227960-58-9

6-Iodochromane-2-carboxylic acid

Cat. No. B1630119
CAS RN: 227960-58-9
M. Wt: 304.08 g/mol
InChI Key: KUUOJGIUGRFQCR-UHFFFAOYSA-N
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Description

6-Iodochromane-2-carboxylic acid is a chemical compound with the molecular formula C10H9IO3 . It is a derivative of chromane, which is a six-membered ring containing one oxygen atom and one carbon atom. The iodine atom is attached to the chromane ring at the 6th position, while the carboxylic acid group is attached to the 2nd position.


Synthesis Analysis

The synthesis of similar compounds like 6-Bromochromone-2-carboxylic acid was achieved by a microwave-assisted process . The optimization of the reaction was performed varying parameters, such as type of base/number of reagent equivalents, solvent, temperature, and reaction time . The yield of the reaction was improved to 87% .


Molecular Structure Analysis

The molecular structure of 6-Iodochromane-2-carboxylic acid includes a carboxyl functional group, CO2H . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon . The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape .


Physical And Chemical Properties Analysis

The molecular weight of 6-Iodochromane-2-carboxylic acid is 304.08 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The exact mass and monoisotopic mass are both 303.95964 g/mol . The topological polar surface area is 46.5 Ų .

Scientific Research Applications

Oxidation Catalysts and Synthetic Routes

2-Iodoxybenzenesulfonic acid has been identified as an extremely active catalyst for the selective oxidation of alcohols to aldehydes, ketones, carboxylic acids, and enones, showcasing the potential of iodine-mediated reactions in synthetic chemistry (Uyanik, Akakura, & Ishihara, 2009). The development of chromone-2-carboxylic acids through optimized synthetic routes, including microwave-assisted processes, highlights the advancements in creating chromone-based multitarget-directed ligands, which could be relevant to the synthesis and applications of compounds like 6-Iodochromane-2-carboxylic acid (Cagide, Oliveira, Reis, & Borges, 2019).

Antioxidant Capacity and Phenolic Contents

Research has demonstrated the importance of plant genotype in determining the total antioxidant capacity (TAC) and phenolic contents in fruits, suggesting that chemical compounds, possibly including derivatives of chromane, contribute significantly to these properties (Scalzo, Politi, Pellegrini, Mezzetti, & Battino, 2005). This indicates a potential avenue for exploring the antioxidant applications of 6-Iodochromane-2-carboxylic acid and its analogs.

Carboxylic Acid Synthesis and Applications

Pyridinium chlorochromate (PCC) has been used for the facile and quantitative preparation of carboxylic acids from primary alcohols and aldehydes, offering insights into methodologies that could be applicable in the synthesis and functionalization of carboxylic acid derivatives, including those related to 6-Iodochromane-2-carboxylic acid (Hunsen, 2005).

Liquid Crystals and Chiral Dopants

The synthesis of chiral 2-methylchroman-2-carboxylic acid derivatives for use as chiral dopants in nematic liquid crystals showcases the diverse applications of chroman derivatives in materials science (Shitara, Aoki, Hirose, & Nohira, 2000). This could imply potential research areas for 6-Iodochromane-2-carboxylic acid in the development of novel liquid crystal materials.

properties

IUPAC Name

6-iodo-3,4-dihydro-2H-chromene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IO3/c11-7-2-4-8-6(5-7)1-3-9(14-8)10(12)13/h2,4-5,9H,1,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUOJGIUGRFQCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)I)OC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30623261
Record name 6-Iodo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

227960-58-9
Record name 6-Iodo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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